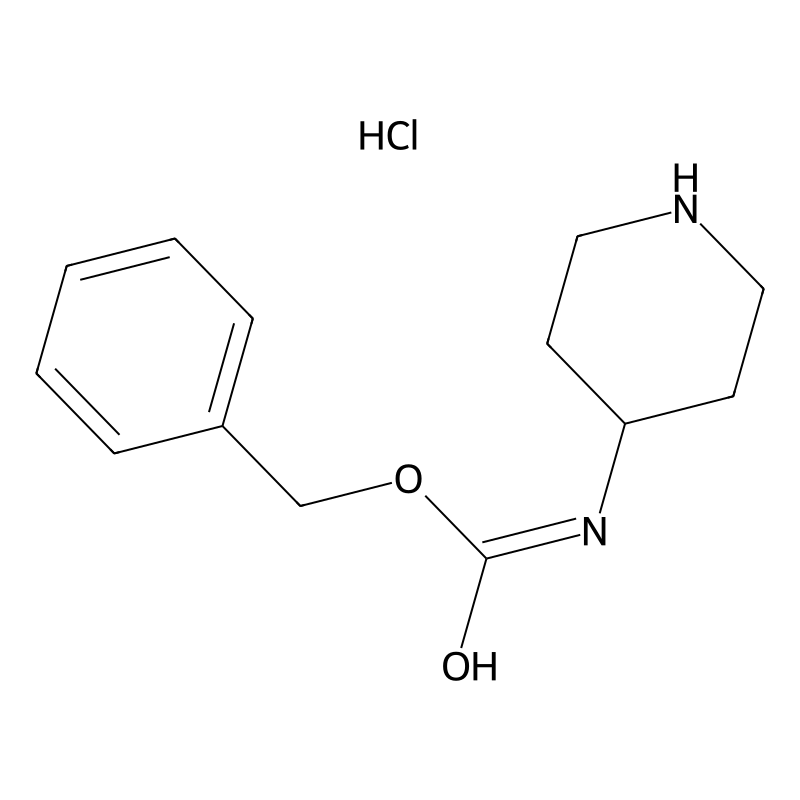

Benzyl Piperidin-4-ylcarbamate Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Inhibition of H1N1 Influenza Virus

Scientific Field: Virology, Pharmacology

Summary of Application: 4,4-disubstituted N-benzyl piperidines, a class of compounds that includes Benzyl Piperidin-4-ylcarbamate Hydrochloride, have been found to inhibit the H1N1 influenza virus.

Results or Outcomes: These compounds were found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction.

Potential Inhibitor of SARS-CoV2

Summary of Application: Piperidine derivatives have been discovered as potential inhibitors of SARS-CoV2.

Results or Outcomes: The piperidine derivative was found to have potential inhibitory effects on SARS-CoV2.

Synthesis of Biologically Active Piperidines

Scientific Field: Organic Chemistry, Medicinal Chemistry

Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry.

Results or Outcomes: The successful synthesis of biologically active piperidines can lead to the discovery of potential drugs containing piperidine moiety.

Benzyl Piperidin-4-ylcarbamate Hydrochloride is a chemical compound with the molecular formula C14H20ClN2O2 and a molecular weight of approximately 270.78 g/mol. It appears as a white to off-white crystalline powder and is soluble in water and organic solvents. The compound features a piperidine ring substituted by a benzyl group and a carbamate moiety, making it structurally significant in various chemical and biological contexts .

- Hydrolysis: In the presence of water, the carbamate bond can be hydrolyzed to yield the corresponding amine and carbon dioxide.

- Transesterification: The compound can react with alcohols to form esters, which may be useful in synthetic organic chemistry.

- Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound .

Research indicates that Benzyl Piperidin-4-ylcarbamate Hydrochloride exhibits notable biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on:

- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Antinociceptive Effects: Preliminary studies suggest it may have pain-relieving properties, making it a candidate for analgesic development.

- Antidepressant Activity: Some research indicates potential antidepressant-like effects, warranting further exploration in psychiatric applications .

The synthesis of Benzyl Piperidin-4-ylcarbamate Hydrochloride typically involves several key steps:

- Formation of Piperidin-4-amine: Starting from commercially available piperidine derivatives, piperidin-4-amine is synthesized through amination reactions.

- Carbamate Formation: The piperidin-4-amine is then treated with benzyl chloroformate to form the carbamate linkage.

- Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt, enhancing solubility and stability .

Benzyl Piperidin-4-ylcarbamate Hydrochloride finds applications in various fields:

- Pharmaceutical Development: Its neuroactive properties make it a candidate for drug development targeting neurological disorders.

- Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex molecules.

- Biological Studies: Used in pharmacological studies to investigate mechanisms of action related to neurotransmitter systems .

Several compounds share structural or functional similarities with Benzyl Piperidin-4-ylcarbamate Hydrochloride. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzyl Methylpiperidin-4-ylcarbamate | Contains a methyl group on piperidine | Potentially different pharmacokinetics |

| 4-Piperidone | Simple piperidine derivative | Lacks carbamate functionality |

| N-Boc-Piperidine | Protected amine form | Useful for synthetic applications |

Benzyl Piperidin-4-ylcarbamate Hydrochloride is unique due to its specific combination of the benzyl group and carbamate functionality, which may confer distinct biological activities not observed in similar compounds .

Molecular Structure

Molecular Formula (C₁₃H₁₉ClN₂O₂)

Benzyl Piperidin-4-ylcarbamate Hydrochloride possesses the molecular formula C₁₃H₁₉ClN₂O₂, corresponding to a molecular weight of 270.76 grams per mole [1] [6] [9]. The compound is identified by the Chemical Abstracts Service registry number 207296-89-7 [1] [2] [6]. This molecular composition reflects the presence of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure [1] [9].

The molecular formula represents the hydrochloride salt form of the parent benzyl piperidin-4-ylcarbamate compound [2] [6]. The hydrochloride formation occurs through protonation of the piperidine nitrogen atom, resulting in the association of a chloride counterion with the protonated nitrogen center [2]. This salt formation significantly influences the compound's physical properties and handling characteristics compared to the free base form [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂O₂ |

| Molecular Weight | 270.76 g/mol |

| CAS Number | 207296-89-7 |

| IUPAC Name | benzyl N-piperidin-4-ylcarbamate hydrochloride |

| Physical Appearance | White to off-white crystalline powder |

| Melting Point | 209-211°C |

| Storage Conditions | Under inert gas at 2-8°C |

| Purity (Commercial) | ≥95% |

Structural Formula and Representation

The structural representation of Benzyl Piperidin-4-ylcarbamate Hydrochloride reveals a complex molecular architecture consisting of three distinct structural components linked together [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is benzyl N-piperidin-4-ylcarbamate hydrochloride [1] [6].

The International Chemical Identifier for the compound is InChI=1S/C13H18N2O2.ClH/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H [1] [2]. The corresponding InChI Key is PRLHASMXVOZART-UHFFFAOYSA-N [1] [2] [6]. The canonical Simplified Molecular Input Line Entry System representation is C1CNCCC1NC(=O)OCC2=CC=CC=C2.Cl [1] [2].

The molecular structure consists of a piperidine ring system substituted at the 4-position with a carbamate functional group [2] [6]. The carbamate group forms a bridge connecting the piperidine ring to a benzyl moiety through an ester linkage [2]. The hydrochloride salt formation involves protonation of the piperidine nitrogen atom, with the chloride ion serving as the counterion [2] [6].

Stereochemical Considerations

The stereochemical aspects of Benzyl Piperidin-4-ylcarbamate Hydrochloride are primarily governed by the conformational preferences of the piperidine ring system and the rotational properties of the carbamate functional group [15] [21]. The compound lacks defined chiral centers in its fundamental structure, but exhibits significant conformational complexity due to the presence of multiple rotatable bonds and the inherent conformational flexibility of the six-membered piperidine ring [15].

The carbamate functional group exhibits conformational isomerism, existing as both syn and anti rotamers around the carbon-nitrogen bond [15] [21]. The anti rotamer is typically favored by 1.0-1.5 kilocalories per mole due to steric and electrostatic considerations [21]. However, the energy difference between these conformations can be relatively small, resulting in the coexistence of both forms under ambient conditions [15] [21].

The piperidine ring system adopts a chair conformation as the predominant form, with the carbamate substituent preferentially occupying an equatorial position to minimize steric interactions [17] [33]. The nitrogen atom within the piperidine ring exhibits tetrahedral geometry when protonated in the hydrochloride salt form [24] [29]. The conformational dynamics of the system are influenced by intramolecular interactions, including potential hydrogen bonding between the carbamate oxygen atoms and the protonated piperidine nitrogen [15].

Constituent Functional Groups

Carbamate Moiety

The carbamate functional group represents a central structural feature of Benzyl Piperidin-4-ylcarbamate Hydrochloride, consisting of a carbonyl group linked to both an amino group and an alkoxy group [15]. The carbamate moiety exhibits unique chemical properties that result from its hybrid nature between amides and esters [15]. This structural arrangement imparts distinctive reactivity patterns and stability characteristics to the overall molecular framework [15].

The carbamate group owes its functionality to the structural similarity with amides, while maintaining ester-like properties through the oxygen linkage [15]. The carbonyl carbon exhibits trigonal planar geometry with bond angles typically ranging from 117° to 125° [15]. The carbon-oxygen double bond length in carbamates typically measures 1.26-1.27 Ångströms, reflecting partial double bond character due to resonance stabilization [15].

The carbon-nitrogen bond within the carbamate group displays shortened bond lengths of approximately 1.37-1.38 Ångströms, indicating significant amide-like resonance contribution [15]. This resonance stabilization results in a rotational barrier around the carbon-nitrogen bond of approximately 15-17 kilocalories per mole, which is intermediate between typical amide and ester barriers [15] [21].

| Structural Parameter | Typical Value | Description |

|---|---|---|

| C=O bond length (carbamate) | 1.26-1.27 Å | Partial double bond character due to resonance |

| C-N bond length (carbamate) | 1.37-1.38 Å | Shortened due to amide-like resonance |

| C-O bond length (ester) | 1.33-1.34 Å | Typical ester C-O bond length |

| O-C-N angle (carbamate) | 124-125° | Trigonal planar geometry around carbonyl carbon |

| N-C-O angle (carbamate) | 117-118° | Trigonal planar geometry around carbonyl carbon |

| C-N rotational barrier | 15-17 kcal/mol | Intermediate between amide and ester barriers |

Piperidine Ring System

The piperidine ring system constitutes a six-membered saturated heterocycle containing one nitrogen atom [17] [20]. This structural element serves as the core scaffold within Benzyl Piperidin-4-ylcarbamate Hydrochloride, providing conformational rigidity and serving as the attachment point for the carbamate functionality [17] [33].

The piperidine ring predominantly adopts a chair conformation, which represents the most thermodynamically stable arrangement [17] [33]. The chair conformation is characterized by puckering parameters with a puckering amplitude of approximately 0.55-0.57 Ångströms and theta angles ranging from 168° to 172° [33]. The nitrogen atom within the ring system exhibits tetrahedral geometry when protonated, with the lone pair or proton occupying an axial position [33].

The conformational preference of substituents on the piperidine ring follows the typical axial-equatorial energy differences observed in cyclohexane systems [20] [33]. The carbamate group at the 4-position preferentially adopts an equatorial orientation, which is favored by approximately 1.7-2.1 kilocalories per mole compared to the axial position [20]. This conformational preference minimizes steric interactions and optimizes the overall molecular stability [33].

The ring inversion barrier for piperidine systems typically ranges from 10-11 kilocalories per mole [20]. However, the presence of the carbamate substituent and the protonation state of the nitrogen atom in the hydrochloride salt form can influence these dynamic processes [20] [33].

| Conformational Parameter | Value/Description |

|---|---|

| Preferred conformation | Chair conformation |

| Puckering amplitude (Q) | 0.55-0.57 Å |

| Theta (θ) angle | 168-172° |

| Phi (φ) angle | Variable (150-180°) |

| Ring inversion barrier | 10-11 kcal/mol |

| N-substitution effect | Carbamate group prefers equatorial position |

| Axial-equatorial preference | Equatorial position favored by 1.7-2.1 kcal/mol |

Benzyl Group

The benzyl group represents an aromatic structural component consisting of a benzene ring connected to a methylene bridge [14]. Within Benzyl Piperidin-4-ylcarbamate Hydrochloride, the benzyl group is attached to the carbamate oxygen atom through an ester linkage, forming the benzyl ester portion of the molecule [14] [27].

The benzene ring within the benzyl group maintains planar geometry with carbon-carbon bond lengths of approximately 1.39 Ångströms and internal bond angles of 120° [14]. The aromatic system exhibits characteristic resonance stabilization, contributing to the overall stability of the molecular framework [14]. The methylene carbon connecting the benzene ring to the ester oxygen typically displays tetrahedral geometry with carbon-oxygen bond lengths of approximately 1.43 Ångströms [14].

The benzyl group contributes significantly to the molecular lipophilicity and influences intermolecular interactions through potential π-π stacking arrangements [11] [27]. In crystal structures of related benzyl carbamate compounds, the benzyl groups often participate in weak carbon-hydrogen to π interactions that contribute to the overall crystal packing stability [27]. The aromatic nature of the benzyl group also provides opportunities for hydrogen bonding interactions through the π-electron system [27].

The orientation of the benzyl group relative to the carbamate plane can vary depending on conformational considerations and crystal packing requirements [27] [34]. In related benzyl carbamate structures, dihedral angles between the carbamate plane and the benzene ring typically range from 7° to 74°, reflecting the conformational flexibility around the ester linkage [34].

Conformational Analysis

The conformational behavior of Benzyl Piperidin-4-ylcarbamate Hydrochloride involves complex interactions between multiple structural elements, including the piperidine ring system, the carbamate functional group, and the benzyl moiety [13] [20]. The overall molecular conformation results from the optimization of various intramolecular interactions, steric considerations, and electronic effects [13] [21].

The piperidine ring system serves as the conformational anchor, predominantly adopting the chair conformation with the carbamate substituent in the equatorial position [17] [33]. This arrangement minimizes steric interactions and allows for optimal orbital overlap within the carbamate functional group [33]. The nitrogen atom within the piperidine ring, when protonated in the hydrochloride salt form, exhibits tetrahedral geometry with the positive charge influencing the overall electron distribution [24] [29].

The carbamate functional group exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance [15] [21]. The rotational barrier of approximately 15-17 kilocalories per mole results in the coexistence of syn and anti conformers, with the anti form typically being more stable [21]. The relative populations of these conformers can be influenced by solvent effects, temperature, and intermolecular interactions [15] [21].

The benzyl group provides additional conformational complexity through rotation around the ester carbon-oxygen bond [27] [34]. The aromatic ring can adopt various orientations relative to the carbamate plane, with the specific conformation influenced by crystal packing forces and intermolecular interactions [27]. In solid-state structures, the benzyl groups often participate in π-π stacking interactions that contribute to the overall stability of the crystal lattice [27].

Computational studies on related piperidine carbamate systems indicate that the chair conformation of the piperidine ring is consistently favored, with substituent effects primarily influencing the relative stability of axial versus equatorial orientations [13] [20]. The presence of electron-withdrawing groups, such as the carbamate functionality, can influence the nitrogen inversion dynamics and ring flexibility [13].

Crystal Structure and Solid-State Properties

The crystal structure and solid-state properties of Benzyl Piperidin-4-ylcarbamate Hydrochloride reflect the complex interplay of hydrogen bonding, electrostatic interactions, and van der Waals forces [24] [26] [27]. Carbamate hydrochloride salts typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P21/c and P-1 [19] [25].

The molecular packing in carbamate hydrochloride crystals is dominated by hydrogen bonding interactions involving the protonated piperidine nitrogen and the chloride counterion [24] [26]. Primary hydrogen bonding patterns include nitrogen-hydrogen to chloride interactions, which provide the fundamental electrostatic stabilization of the salt structure [26] [28]. Secondary hydrogen bonding involves carbon-hydrogen to oxygen interactions from the carbamate group, contributing to the overall crystal stability [27].

The crystal lattice typically exhibits a layered structure, with hydrogen-bonded sheets of molecules connected by weaker intermolecular interactions [26] [27]. The benzyl groups within adjacent layers can participate in π-π stacking interactions, with typical interplanar distances ranging from 3.4 to 3.8 Ångströms [27]. These aromatic interactions contribute significantly to the overall lattice energy and influence the physical properties of the crystalline material [27].

Related piperidine carbamate crystal structures demonstrate the importance of conformational factors in determining packing arrangements [24] [29]. Crystals often contain multiple conformers within the asymmetric unit, with some molecules adopting equatorial carbamate orientations while others may exhibit axial arrangements [24] [29]. This conformational polymorphism can influence the physical properties and stability of the crystalline form [24].

The thermal stability of Benzyl Piperidin-4-ylcarbamate Hydrochloride extends up to its melting point of approximately 209-211°C [6] [31]. Above this temperature, decomposition processes may occur, including decarboxylation of the carbamate group and loss of the hydrochloride component [26]. The solid-state stability is enhanced by the extensive hydrogen bonding network and the crystalline packing arrangement [26] [27].

| Property | Description |

|---|---|

| Crystal system | Typically monoclinic or triclinic for carbamate salts |

| Space group | Common space groups: P21/c, P-1 |

| Unit cell parameters | Variable depending on packing arrangement |

| Molecular packing | Layered structure with hydrogen-bonded sheets |

| Hydrogen bonding patterns | N-H···Cl, N-H···O, C-H···O interactions |

| Intermolecular interactions | π-π stacking between benzyl groups |

| Thermal stability | Stable up to melting point (~209-211°C) |

The solid-state nuclear magnetic resonance characteristics of carbamate compounds reveal restricted molecular motion due to the crystalline environment [26]. The carbamate carbon typically exhibits chemical shifts around 155-160 parts per million in carbon-13 nuclear magnetic resonance spectra, reflecting the electron-deficient nature of the carbonyl carbon [26]. The benzyl carbon atoms display characteristic aromatic chemical shifts in the 128-137 parts per million range [26].

Molecular Weight (270.75 g/mol)

Benzyl Piperidin-4-ylcarbamate Hydrochloride exhibits a molecular weight of 270.75-270.76 grams per mole, with the molecular formula C₁₃H₁₉ClN₂O₂ [1] [2] [3]. This precise molecular weight corresponds to the protonated salt form of the compound, where the basic piperidine nitrogen is protonated and associated with a chloride counterion. The compound is registered under Chemical Abstracts Service number 207296-89-7, providing unambiguous identification in chemical databases [1] [4] [2].

Melting/Decomposition Points

The compound demonstrates a melting point range of 209-211°C, indicating thermal stability up to this temperature range [5]. This relatively high melting point is characteristic of ionic organic compounds and reflects the strong intermolecular hydrogen bonding interactions between the protonated amine and chloride anion within the crystal lattice structure. The melting is accompanied by decomposition, as evidenced by the formation of characteristic decomposition products at elevated temperatures.

Solubility Parameters

The solubility characteristics of Benzyl Piperidin-4-ylcarbamate Hydrochloride are significantly enhanced compared to the free base form due to salt formation. The compound exhibits enhanced aqueous solubility resulting from the ionic nature of the hydrochloride salt . In organic solvents, the compound shows slightly soluble characteristics in chloroform when heated, slightly soluble behavior in dimethyl sulfoxide and methanol, while maintaining good overall solubility in organic solvents generally [5]. This solubility profile makes the compound suitable for various synthetic applications and analytical procedures.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Data

The proton Nuclear Magnetic Resonance spectrum of Benzyl Piperidin-4-ylcarbamate Hydrochloride in deuterated chloroform reveals characteristic signal patterns consistent with its molecular structure. The aromatic protons of the benzyl group appear as a multiplet in the range of 7.2-7.4 parts per million, integrating for five protons [7] [8]. The benzyl methylene protons (OCH₂) manifest as a singlet at approximately 5.1 parts per million, representing two protons. The carbamate nitrogen-hydrogen proton appears as a multiplet between 4.2-4.4 parts per million. The piperidine ring protons adjacent to nitrogen show characteristic multiplets in the 3.0-3.3 parts per million region, while the β-position piperidine methylene protons appear at 1.5-1.9 parts per million [7] [8].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information. The carbonyl carbon of the carbamate group appears in the characteristic range of 155-160 parts per million, consistent with ester carbonyl environments [7] [8]. The aromatic carbons of the benzyl group manifest signals between 128-138 parts per million, while the benzyl methylene carbon (OCH₂) appears at 66-67 parts per million.

Infrared Spectroscopy Analysis

Infrared spectroscopic analysis reveals distinctive absorption bands characteristic of the functional groups present in Benzyl Piperidin-4-ylcarbamate Hydrochloride. The nitrogen-hydrogen stretching vibrations of both the carbamate group and protonated amine salt appear as medium to strong absorptions in the 3300-3500 wavenumber region [9] [10]. Aromatic carbon-hydrogen stretching modes manifest as weak to medium intensity bands between 3000-3100 wavenumbers [11], while aliphatic carbon-hydrogen stretching vibrations appear as medium intensity absorptions in the 2800-3000 wavenumber range [9] [10].

The carbonyl stretching vibration of the carbamate group produces a strong absorption band between 1680-1720 wavenumbers, serving as a diagnostic feature for carbamate identification [9] [10]. Aromatic carbon-carbon stretching modes appear as medium intensity bands in the 1600-1650 wavenumber region [11]. The nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations manifest as medium intensity absorptions between 1450-1550 wavenumbers, while the carbon-oxygen stretching of the carbamate group produces strong absorptions in the 1200-1300 wavenumber range [9] [10]. Aromatic carbon-hydrogen out-of-plane bending modes appear as medium intensity bands between 700-800 wavenumbers [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of Benzyl Piperidin-4-ylcarbamate Hydrochloride under electrospray ionization conditions reveals characteristic fragmentation patterns. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 271, typically exhibiting low relative intensity [3] [7]. The base peak in the mass spectrum appears at mass-to-charge ratio 91, corresponding to the tropylium ion (C₇H₇⁺), which is a highly stable carbocation formed through benzyl cleavage [7].

Significant fragment ions include peaks at mass-to-charge ratio 179, resulting from loss of benzyl alcohol (C₇H₈O), and at mass-to-charge ratio 135, corresponding to loss of the carbamate functional group [7]. Additional fragmentation produces ions at mass-to-charge ratio 108, representing benzyl carbamate fragments with low relative intensity. These fragmentation patterns provide valuable structural confirmation and enable identification of the compound in complex mixtures.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis reveals multiple absorption bands characteristic of the chromophoric systems present in Benzyl Piperidin-4-ylcarbamate Hydrochloride. The benzyl aromatic π-system produces high-intensity π→π* transitions in the 190-200 nanometer region, exhibiting high molar absorption coefficients exceeding 10,000 Molar⁻¹ centimeter⁻¹ [12] [13].

The carbamate carbonyl group contributes n→π* transitions in the 250-270 nanometer range, characterized by low molar absorption coefficients below 100 Molar⁻¹ centimeter⁻¹ due to the forbidden nature of these transitions [12] [13]. Extended conjugation between the aromatic and carbonyl systems may produce π→π* transitions in the 280-300 nanometer region with medium intensity absorption coefficients ranging from 1,000-5,000 Molar⁻¹ centimeter⁻¹ [14] [13]. Potential charge transfer transitions between nitrogen and carbonyl centers may manifest in the 340-350 nanometer region with variable intensity [14].

Stability Profiles

Thermal Stability

Benzyl Piperidin-4-ylcarbamate Hydrochloride demonstrates excellent thermal stability under normal storage and handling conditions. The compound remains stable up to its decomposition point of approximately 209-211°C [5]. This thermal stability profile makes the compound suitable for synthetic transformations requiring elevated temperatures and enables purification procedures involving heat treatment. The relatively high decomposition temperature reflects the stable ionic interactions within the crystal lattice and the robust nature of the carbamate functional group.

pH-Dependent Stability

The compound exhibits pH-dependent stability characteristics that are critical for synthetic applications and storage considerations. Under acidic conditions at pH 5.5, the compound demonstrates good stability, maintaining structural integrity over extended periods [15]. The optimal pH range for synthetic manipulations involving this compound lies between pH 8-9, where maintaining these conditions is critical to minimize unwanted side reactions such as hydrolysis of the carbamate group .

The basic piperidine nitrogen center makes the compound susceptible to protonation at physiological pH values, which affects its solution behavior and stability profile. The compound functions as a basic species with an estimated pKa value of approximately 10-11, comparable to other piperidine-containing compounds [17]. This acid-base behavior influences both its stability and reactivity patterns in various chemical environments.

Photostability

Photostability studies reveal that Benzyl Piperidin-4-ylcarbamate Hydrochloride exhibits variable stability depending on light exposure conditions. Under intense ultraviolet irradiation at 254 nanometers, the compound undergoes moderate degradation, producing benzyl alcohol, carbon dioxide, and amine degradation products [18]. However, under longer wavelength ultraviolet light at 365 nanometers, the compound demonstrates good stability with minimal degradation [18].

Under visible light conditions, the compound exhibits excellent photostability with no significant degradation observed [17]. For optimal storage, the compound should be maintained in dark conditions using amber glass containers or light-resistant packaging to prevent photodegradation [18]. These photostability characteristics necessitate careful storage protocols to maintain compound integrity over extended periods.

Solution Behavior and Acid-Base Properties

The solution behavior of Benzyl Piperidin-4-ylcarbamate Hydrochloride is dominated by its ionic character resulting from salt formation. In aqueous solutions, the compound undergoes ionic dissociation according to the equilibrium: R-NH₂⁺Cl⁻ ⇌ R-NH₂ + HCl [19]. This dissociation behavior enhances solubility in polar protic solvents while affecting the compound's chemical reactivity and biological activity profiles.

The compound forms extensive hydrogen bonding networks in solution and solid state, particularly involving N-H···Cl⁻ and O-H···Cl⁻ interactions [19] [5]. These intermolecular interactions stabilize the crystal structure and influence dissolution behavior in various solvents. The formation of the stable hydrochloride salt significantly enhances bioavailability compared to the free base form, making it particularly suitable for pharmaceutical applications [1] [2].